2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile
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Overview
Description
2-[[2-(1-azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile is a member of quinolines.
Scientific Research Applications
Photochemical Reactions
The photochemical reactions of 2-quinolinecarbonitriles, which include compounds similar to 2-[[2-(1-Azepanyl)-2-oxoethyl]thio]-6-methoxy-3-quinolinecarbonitrile, have been studied. These reactions can result in the replacement of the cyano group with various other groups under different conditions, indicating potential applications in chemical synthesis and modification (Hata, Ono, Matono, & Hirose, 1973).
Synthesis of Azo Dyes
Quinoxaline derivatives, which are structurally related to quinolinecarbonitriles, have been used in the synthesis of azo dyes, specifically for polyester fibers. This suggests potential applications of quinolinecarbonitriles in dye and pigment industries (Rangnekar & Tagdiwala, 1987).
Src Kinase Inhibition
Compounds with a quinolinecarbonitrile structure have been explored for their ability to inhibit Src kinase, an enzyme implicated in various cancers. Specifically, 4-phenylamino-3-quinolinecarbonitriles have shown potent activity, indicating potential applications in the development of cancer therapeutics (Wu et al., 2006).
Corrosion Inhibition
Quinoline derivatives, including those with carbonitrile groups, have been evaluated for their effectiveness as corrosion inhibitors. This suggests applications in materials science, particularly in protecting metals from corrosion (Singh, Srivastava, & Quraishi, 2016).
Pesticidal Activities
Quinoxaline derivatives, related to quinolinecarbonitriles, have been shown to possess herbicidal, fungicidal, and insecticidal activities. This indicates potential use in agriculture as part of pest management strategies (Liu et al., 2020).
Properties
Molecular Formula |
C19H21N3O2S |
---|---|
Molecular Weight |
355.5 g/mol |
IUPAC Name |
2-[2-(azepan-1-yl)-2-oxoethyl]sulfanyl-6-methoxyquinoline-3-carbonitrile |
InChI |
InChI=1S/C19H21N3O2S/c1-24-16-6-7-17-14(11-16)10-15(12-20)19(21-17)25-13-18(23)22-8-4-2-3-5-9-22/h6-7,10-11H,2-5,8-9,13H2,1H3 |
InChI Key |
SJLNQKBEESYCMI-UHFFFAOYSA-N |
SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SCC(=O)N3CCCCCC3)C#N |
Canonical SMILES |
COC1=CC2=CC(=C(N=C2C=C1)SCC(=O)N3CCCCCC3)C#N |
Origin of Product |
United States |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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